rac-Lipoic Acid Impurity 1 (S-Oxide)
Description
rac-Lipoic Acid Impurity 1 (S-Oxide) (CAS 108015-78-7) is a sulfoxide derivative of rac-lipoic acid, a dithiolane-containing compound used in therapeutic applications for its antioxidant properties . This impurity arises during the synthesis or degradation of lipoic acid and is structurally characterized by the oxidation of one sulfur atom in the dithiolane ring, forming a sulfoxide group. Its molecular formula is C₈H₁₄O₃S₂, with a molar mass of 238.33 g/mol .
Structure
2D Structure
Properties
Molecular Formula |
C16H28O6S4 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
5-(1-oxodithiolan-3-yl)pentanoic acid;5-(2-oxodithiolan-3-yl)pentanoic acid |
InChI |
InChI=1S/2C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-13(11)12-7;9-8(10)4-2-1-3-7-5-6-12-13(7)11/h2*7H,1-6H2,(H,9,10) |
InChI Key |
SIFREJFZNYHRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSS(=O)C1CCCCC(=O)O.C1CS(=O)SC1CCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural and functional differences between rac-Lipoic Acid Impurity 1 (S-Oxide) and related compounds are outlined below:
Table 1: Comparative Analysis of rac-Lipoic Acid Impurity 1 (S-Oxide) and Analogues
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Origin/Context |
|---|---|---|---|---|---|
| rac-Lipoic Acid Impurity 1 (S-Oxide) | 108015-78-7 | C₈H₁₄O₃S₂ | 238.33 | Mono-sulfoxidized dithiolane ring | Oxidation product of rac-lipoic acid |
| rac-Lipoic Acid Impurity 3 (S-Oxide) | 17370-41-1 | C₈H₁₄O₄S₂ | 238.32 | Di-sulfoxidized or sulfone-modified dithiolane | Higher oxidation state of sulfur |
| R-Lipoic Acid Impurity 1 (S-Oxide) | 188745-24-6 | C₈H₁₄O₃S₂ | 238.33 | Stereoisomer of rac-Impurity 1 (R-configuration) | Enantiomeric impurity in R-lipoic acid |
| Thioctic Acid Impurity A | 1204245-29-3 | C₈H₁₄O₂S₃ | 246.39 | Trithiane ring instead of dithiolane | Structural isomer |
| Dihydrolipoic Acid | 462-20-4 | C₈H₁₆O₂S₂ | 208.34 | Reduced dithiol (no disulfide bond) | Metabolic derivative of lipoic acid |
Key Differences and Implications
Oxidation State :
- Impurity 1 (S-Oxide) contains a single sulfoxide group, whereas Impurity 3 (S-Oxide) (CAS 17370-41-1) exhibits either di-sulfoxidation or a sulfone modification, as indicated by its molecular formula C₈H₁₄O₄S₂ . This higher oxidation state reduces its lipophilicity compared to Impurity 1, affecting solubility and chromatographic behavior.
Stereochemistry :
- R-Lipoic Acid Impurity 1 (S-Oxide) (CAS 188745-24-6) shares the same molecular formula as rac-Impurity 1 but differs in stereochemistry, which may influence its biological activity and interaction with enantioselective drug targets .
Structural Isomerism :
- Thioctic Acid Impurity A (CAS 1204245-29-3) replaces the dithiolane ring with a trithiane structure, altering its reactivity and stability. This impurity is less polar than sulfoxide derivatives due to the absence of oxygenated sulfur .
Functional Groups :
- Dihydrolipoic Acid (CAS 462-20-4) lacks the disulfide bond, making it a stronger reducing agent. It is often used as a reference standard to study the redox dynamics of lipoic acid .
Analytical Differentiation
Chromatographic and spectroscopic methods are critical for distinguishing these impurities:
- HPLC : Impurity 1 (S-Oxide) elutes earlier than dihydrolipoic acid due to its lower polarity .
- Mass Spectrometry : Impurity 3 (S-Oxide) shows a distinct fragmentation pattern owing to its additional oxygen atom .
- NMR : The sulfoxide group in Impurity 1 produces characteristic chemical shifts (δ 2.7–3.1 ppm for S=O) .
Regulatory and Stability Considerations
- Stability : Sulfoxide impurities like rac-Impurity 1 are prone to further oxidation under light or heat, necessitating controlled storage conditions .
Q & A
Q. How can researchers design studies to elucidate the impurity’s role in metabolic pathways?
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